5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid
CAS No.: 1989659-34-8
Cat. No.: VC5443007
Molecular Formula: C7H12N4O4
Molecular Weight: 216.197
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1989659-34-8 |
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Molecular Formula | C7H12N4O4 |
Molecular Weight | 216.197 |
IUPAC Name | 5-(2-aminoethyl)-1H-imidazol-2-amine;oxalic acid |
Standard InChI | InChI=1S/C5H10N4.C2H2O4/c6-2-1-4-3-8-5(7)9-4;3-1(4)2(5)6/h3H,1-2,6H2,(H3,7,8,9);(H,3,4)(H,5,6) |
Standard InChI Key | NRXWTKCTLKUKCV-UHFFFAOYSA-N |
SMILES | C1=C(NC(=N1)N)CCN.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound consists of two components:
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5-(2-aminoethyl)-1H-imidazol-2-amine: A bicyclic structure featuring an imidazole ring substituted with a 2-aminoethyl group at position 5 and an amine group at position 2.
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Oxalic acid: A dicarboxylic acid that forms a salt with the imidazole derivative .
The molecular formula is C₅H₁₀N₄·C₂H₂O₄, yielding a molecular weight of 216.19 g/mol . Key structural identifiers include:
The planar imidazole ring facilitates aromatic π-π interactions, while the aminoethyl side chain enhances solubility in polar solvents .
Synthesis and Optimization
Synthetic Routes
A solvent-free multicomponent approach, inspired by silica chloride-catalyzed imidazole synthesis, is hypothesized for this compound . Key steps include:
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Condensation: Reacting glyoxal derivatives with ethylenediamine under acidic conditions.
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Salt Formation: Treating the free base with oxalic acid in ethanol.
Reaction conditions optimized for similar imidazoles suggest:
Purification and Characterization
Post-synthesis, the crude product is purified via silica gel chromatography (hexane:ethyl acetate gradient) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying the structure .
Interaction Studies
Protein Binding
Preliminary data from analogous compounds indicate:
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Serum albumin binding: Moderate affinity (Ka ≈ 10⁴ M⁻¹) due to hydrophobic and hydrogen-bonding interactions.
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DNA intercalation: Limited evidence; planar imidazole rings may weakly bind to minor grooves.
Comparative Analysis with Related Compounds
The lower logP of 5-(2-aminoethyl)-1H-imidazol-2-amine oxalate compared to chlorophenyl-substituted analogs suggests better aqueous solubility, favoring pharmacokinetic profiles .
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